molecular formula C21H17NO B14299488 N-(1,2-Diphenylethenyl)benzamide CAS No. 114971-43-6

N-(1,2-Diphenylethenyl)benzamide

Cat. No.: B14299488
CAS No.: 114971-43-6
M. Wt: 299.4 g/mol
InChI Key: HBUXMJOZCIDSLN-UHFFFAOYSA-N
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Description

N-(1,2-Diphenylethenyl)benzamide is a benzamide derivative featuring a diphenylethenyl group attached to the nitrogen atom. Its synthesis involves reacting desoxybenzoinimine (generated from α-chlorotoluene, magnesium, and benzonitrile) with benzoic anhydride in ether, yielding 5–7 g (0.019 mol) of the compound after recrystallization from xylene .

Under acidic hydrolysis (e.g., aqueous H₂SO₄), the compound undergoes partial cleavage to form benzoic acid and desoxybenzoin, a ketone derivative . This reactivity highlights its role as a precursor in organic synthesis. Its imine intermediate formation during hydrolysis aligns with mechanisms observed in related amides .

Properties

CAS No.

114971-43-6

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1,2-diphenylethenyl)benzamide

InChI

InChI=1S/C21H17NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16H,(H,22,23)

InChI Key

HBUXMJOZCIDSLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Diphenylethenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method reported involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is noted for being green, rapid, mild, and highly efficient .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-(1,2-Diphenylethenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,2-Diphenylethenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,2-Diphenylethenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis, suggesting potential mechanisms for their biological effects . The compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and synthetic differences between N-(1,2-diphenylethenyl)benzamide and analogous compounds:

Compound Name Substituents/Functional Groups Synthesis Method Yield Key Applications/Reactivity References
This compound Benzamide + 1,2-diphenylethenyl Desoxybenzoinimine + benzoic anhydride ~9.5%* Acid hydrolysis to desoxybenzoin and benzoic acid
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + N,O-bidentate hydroxyalkyl 3-methylbenzoyl chloride/acid + 2-amino-2-methyl-1-propanol Not reported Metal-catalyzed C–H bond functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + 3,4-dimethoxyphenethyl Benzoyl chloride + 3,4-dimethoxyphenethylamine 80% Potential pharmacological activity (e.g., RIP kinase inhibition)
threo-N-(2-Hydroxy-1,2-diphenylethyl)benzamide Benzamide + hydroxy-diphenylethyl (threo-configuration) Benzoin condensation of aromatic aldehydes with Li₃N Not reported Stereospecific reactivity; forms imidazoles upon pyrolysis

*Yield calculated from 0.2 mol benzonitrile yielding 0.019 mol product .

Reactivity and Functionalization

  • Acid Hydrolysis :

    • This compound hydrolyzes to desoxybenzoin and benzoic acid under steam distillation with H₂SO₄, a pathway distinct from simpler benzamides (e.g., benzamide hydrolyzes directly to benzoic acid and NH₃) .
    • In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide retains its N,O-bidentate group under mild conditions, enabling coordination to transition metals for catalytic applications .
  • Directing Groups and Catalysis: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H activation in metal-catalyzed reactions, a feature absent in the diphenylethenyl analog .
  • Stereochemical Influence :

    • The threo-configuration of N-(2-hydroxy-1,2-diphenylethyl)benzamide dictates its pyrolysis behavior, leading to triarylimidazoles, whereas the diphenylethenyl analog lacks such stereochemical complexity .

Physicochemical Properties

  • Melting Points :

    • Rip-B exhibits a melting point of 90°C, attributed to its polar methoxy groups enhancing crystalline packing .
    • Data for this compound is unreported, though its rigid aromatic structure suggests a higher melting point than aliphatic-substituted analogs.
  • Solubility :

    • Methoxy and hydroxy substituents (e.g., in Rip-B and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) improve solubility in polar solvents compared to the hydrophobic diphenylethenyl derivative .

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